N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound characterized by a benzamide core substituted with an ethylsulfonyl group at the 3-position and a thiazole ring at the N-terminus. This compound’s structure combines sulfonamide and thiazole motifs, which are common in pharmacologically active agents due to their electronic and steric properties. Its synthesis involves multi-step reactions, including condensation and functional group transformations, as seen in analogous compounds (e.g., hydrazinecarbothioamide intermediates and S-alkylated triazoles) .
Key structural features include:
- Ethylsulfonyl group: Enhances solubility and influences electron-withdrawing effects.
- Thiazole ring: Contributes to π-π stacking and hydrogen-bonding interactions.
- 4-Chlorophenyl substituent: Improves lipophilicity and target binding specificity.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUCWBQILVJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions, typically using reagents like ethylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis () involves esterification and hydrazine treatment , contrasting with the triazole cyclization in or S-alkylation in .
- IR Spectroscopy : The absence of C=O bands in triazole-thiones confirms cyclization, whereas hydrazinecarbothioamides retain carbonyl signals.
- NH Stretches : All compounds exhibit NH vibrations (~3150–3414 cm⁻¹), consistent with amide or triazole-thione tautomers .
Tautomerism and Electronic Effects
- Triazole-thiones () exist in thione tautomeric forms, confirmed by IR (absence of S-H bands) and NMR . This tautomerism influences reactivity and binding modes.
- The target compound’s thiazole ring lacks tautomeric variability, providing structural rigidity compared to triazoles.
Pharmacophoric Potential
- Chlorophenyl Advantage : The chloro substituent may enhance hydrophobic interactions compared to fluorine in triazole-thiones or hydrogen in unsubstituted analogues.
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an ethylsulfonyl group, and a chlorophenyl moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 320.80 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₂O₂S |
| Molecular Weight | 320.80 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known for its ability to modulate enzyme activity, while the sulfonyl group enhances solubility and stability, facilitating cellular uptake.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can interact with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
Biological Activity
Research indicates that compounds containing thiazole rings exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines:
-
IC50 Values : Several thiazole derivatives have reported IC50 values in the low micromolar range against various cancer cell lines (e.g., HT29, Jurkat).
Compound Cell Line IC50 (µM) Thiazole Derivative A HT29 1.61 ± 1.92 Thiazole Derivative B Jurkat 1.98 ± 1.22
Antibacterial Activity
Compounds similar to this compound have shown promising antibacterial effects against various strains:
- Comparison with Standard Antibiotics : Some thiazole derivatives demonstrated comparable or superior activity to standard antibiotics like norfloxacin.
Case Studies
-
Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The presence of electron-donating groups significantly enhanced the activity.
"The presence of electronegative Cl groups is essential to elicit antiproliferative activity" .
- Antimicrobial Assessment : Another investigation assessed the antimicrobial properties of thiazole derivatives, revealing that certain substitutions on the phenyl ring could enhance activity against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the thiazole and benzamide portions significantly influence biological activity:
- Thiazole Ring Modifications : Substituents on the thiazole ring can enhance interaction with biological targets.
- Benzamide Core Variations : Alterations in the benzamide structure can lead to improved potency and selectivity against specific enzymes or receptors.
Q & A
Q. What are the recommended synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach:
- Thiazole ring formation : React 4-chlorophenyl-substituted thiourea with α-haloketones under reflux conditions in ethanol, followed by cyclization .
- Sulfonamide coupling : Introduce the ethylsulfonyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Optimization : Control temperature (70–80°C for thiazole formation), pH (neutral to slightly basic), and use catalysts like triethylamine to enhance coupling efficiency . Yields can exceed 80% with HPLC purification .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 436.54) .
- Infrared spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (amide C=O) .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
- Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or caspases (e.g., caspase-3 activation) .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the thiazole ring .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess stability of interactions (e.g., RMSD < 2 Å) .
- Surface plasmon resonance (SPR) : Validate binding affinity (KD) with immobilized targets .
Q. How do structural modifications influence its pharmacological profile?
| Substituent | Activity Trend | Key Reference |
|---|---|---|
| 4-Bromo (vs. 4-chloro) | Enhanced anticancer potency (IC₅₀ ↓ 30%) | |
| Methylsulfonyl (vs. ethyl) | Reduced solubility, similar activity | |
| Nitro group addition | Improved antimicrobial activity |
Rationale : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving target binding. Larger substituents (e.g., ethylsulfonyl) may reduce membrane permeability .
Q. How to address discrepancies in biological activity data across studies?
- Control experiments : Verify compound purity via HPLC (>95%) and confirm structure with 2D NMR (HSQC, HMBC) .
- Orthogonal assays : Compare caspase-3 activation (apoptosis) with cell cycle analysis (flow cytometry) to resolve cytotoxicity mechanisms .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
